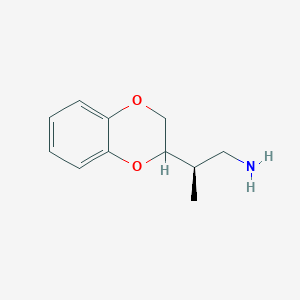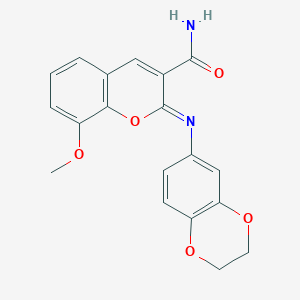![molecular formula C20H21FN2O3S B2499668 N-(benzo[d][1,3]dioxol-5-ilmetil)-7-(2-fluorofenil)-1,4-tiazepano-4-carboxamida CAS No. 1705889-15-1](/img/structure/B2499668.png)
N-(benzo[d][1,3]dioxol-5-ilmetil)-7-(2-fluorofenil)-1,4-tiazepano-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide is a useful research compound. Its molecular formula is C20H21FN2O3S and its molecular weight is 388.46. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica del compuesto N-(benzo[d][1,3]dioxol-5-ilmetil)-7-(2-fluorofenil)-1,4-tiazepano-4-carboxamida, también conocido como N-[(2H-1,3-benzodioxol-5-il)metil]-7-(2-fluorofenil)-1,4-tiazepano-4-carboxamida:
Quimiorresistencia al cáncer
Este compuesto ha mostrado promesa en la superación de la quimiorresistencia al cáncer. Inhibe la angiogénesis y la actividad de la bomba de eflujo de P-glicoproteína, que son mecanismos clave mediante los cuales las células cancerosas evaden la quimioterapia . Al dirigirse a estas vías, el compuesto mejora la eficacia de los agentes quimioterapéuticos, convirtiéndolo en un candidato potencial para la terapia combinada en tipos de cáncer resistentes.
Actividad antiangiogénica
El compuesto exhibe propiedades antiangiogénicas significativas al inhibir la migración de células endoteliales inducida por VEGF . Esto lo convierte en una herramienta valiosa en la investigación del cáncer, ya que la angiogénesis es crucial para el crecimiento y la metástasis de los tumores. Al bloquear este proceso, el compuesto puede potencialmente limitar la progresión tumoral.
Reversión de la resistencia a múltiples fármacos
La investigación indica que este compuesto puede revertir la resistencia a múltiples fármacos (MDR) en las células cancerosas al inhibir las bombas de eflujo de P-glicoproteína (P-gp) . Estas bombas a menudo expulsan los fármacos quimioterapéuticos de las células cancerosas, reduciendo su eficacia. Inhibir la P-gp puede mejorar la retención y la potencia de los fármacos dentro de las células cancerosas.
Inhibición de VEGFR
El compuesto ha sido identificado como un inhibidor de VEGFR1 y VEGFR2, que son receptores involucrados en la vía de señalización del factor de crecimiento endotelial vascular (VEGF) . Esta vía es crítica para la angiogénesis y la permeabilidad vascular. Inhibir estos receptores puede interrumpir el suministro de sangre a los tumores, inhibiendo así su crecimiento.
Citotoxicidad en líneas celulares de cáncer
Los estudios han demostrado que el compuesto exhibe efectos citotóxicos en varias líneas celulares de cáncer . Esta citotoxicidad es crucial para su posible uso como agente anticancerígeno, ya que induce directamente la muerte celular en las células cancerosas, reduciendo así el tamaño y la propagación del tumor.
Mejora de los agentes quimioterapéuticos
Cuando se usa en combinación con fármacos quimioterapéuticos como la doxorrubicina, el compuesto mejora significativamente su actividad anticancerígena . Este efecto sinérgico puede conducir a dosis más bajas de agentes quimioterapéuticos requeridos, reduciendo sus efectos secundarios mientras se mantiene o mejora su eficacia.
Activación de la caspasa-3
Se ha demostrado que el compuesto aumenta la actividad de la caspasa-3, una enzima que juega un papel vital en la fase de ejecución de la apoptosis celular . Esta activación es un mecanismo clave a través del cual el compuesto induce la muerte celular programada en las células cancerosas, convirtiéndolo en un potente agente proapoptótico.
Reducción en la formación de colonias
La investigación indica que el compuesto reduce significativamente la capacidad de formación de colonias de las células cancerosas . Esta reducción es indicativa de su potencial para inhibir la proliferación y la metástasis de las células cancerosas, convirtiéndolo en un candidato valioso para un mayor desarrollo en la terapéutica del cáncer.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c21-16-4-2-1-3-15(16)19-7-8-23(9-10-27-19)20(24)22-12-14-5-6-17-18(11-14)26-13-25-17/h1-6,11,19H,7-10,12-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBLINGVSZSDDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2499591.png)
![(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid](/img/structure/B2499592.png)


![2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499597.png)
![1-[(3-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2499598.png)

![2-{1-[(Oxan-3-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2499602.png)

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide](/img/structure/B2499604.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2499605.png)
![2-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2499608.png)
